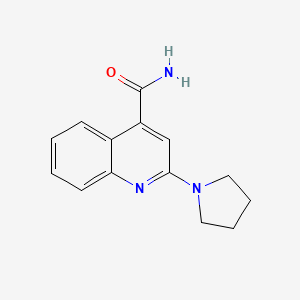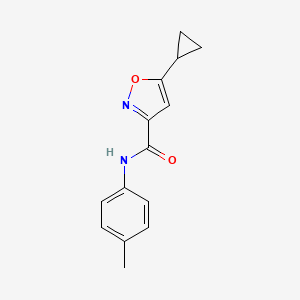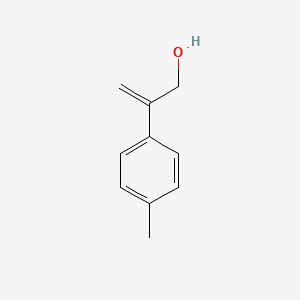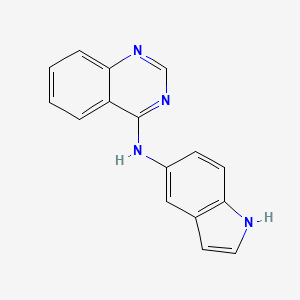
2-(1-Pyrrolidinyl)-4-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Pyrrolidinyl)-4-quinolinecarboxamide, also known as PPQ, is a chemical compound that has been found to have potential therapeutic applications in various fields of research. PPQ is a quinoline derivative that was originally synthesized in the 1970s as an antimalarial drug candidate. However, further research has revealed that it has a range of other properties that make it an attractive candidate for use in scientific research.
作用機序
The mechanism of action of 2-(1-Pyrrolidinyl)-4-quinolinecarboxamide is not fully understood, but it is thought to involve the inhibition of various cellular pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. This compound has also been found to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and angiogenesis.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the inhibition of angiogenesis, and the modulation of immune responses. This compound has also been found to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of using 2-(1-Pyrrolidinyl)-4-quinolinecarboxamide in lab experiments is its broad range of potential therapeutic applications. This compound has been found to have potential applications in cancer research, neuroscience, and infectious diseases, making it a versatile tool for researchers. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are many potential future directions for research involving 2-(1-Pyrrolidinyl)-4-quinolinecarboxamide. One area of research that is currently being explored is the development of this compound analogs with improved solubility and bioavailability. Other potential future directions include the investigation of this compound's potential applications in other fields, such as cardiovascular disease and metabolic disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify potential therapeutic targets for this compound.
合成法
2-(1-Pyrrolidinyl)-4-quinolinecarboxamide can be synthesized using a variety of methods, including the Pfitzinger reaction, the Skraup reaction, and the Friedländer reaction. The Pfitzinger reaction involves the reaction of an anthranilic acid derivative with an aldehyde in the presence of a Lewis acid catalyst. The Skraup reaction involves the reaction of aniline with a ketone and an oxidizing agent in the presence of an acid catalyst. The Friedländer reaction involves the reaction of aniline with a β-ketoester in the presence of an acid catalyst.
科学的研究の応用
2-(1-Pyrrolidinyl)-4-quinolinecarboxamide has been found to have potential therapeutic applications in a range of scientific research fields, including cancer research, neuroscience, and infectious diseases. In cancer research, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, this compound has been found to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease. In infectious diseases, this compound has been found to have antiviral and antibacterial properties.
特性
IUPAC Name |
2-pyrrolidin-1-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c15-14(18)11-9-13(17-7-3-4-8-17)16-12-6-2-1-5-10(11)12/h1-2,5-6,9H,3-4,7-8H2,(H2,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTURSVTYTOGVCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-azepan-1-ylpropyl)-1-[(2-methoxyphenyl)amino]isoquinoline-4-carboxamide](/img/structure/B7518353.png)



![1-{[5-(4-Fluorophenyl)isoxazol-3-yl]carbonyl}piperidine](/img/structure/B7518380.png)
![[5-(2-Methoxyphenyl)-1,2-oxazol-3-yl]-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone](/img/structure/B7518382.png)



![N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(3-chlorophenyl)-N~2~-methylglycinamide](/img/structure/B7518415.png)
![N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(5-chloro-2-methylphenyl)-N~2~-methylglycinamide](/img/structure/B7518421.png)


![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepin-8-yl)-N'-(3-morpholin-4-ylpropyl)urea](/img/structure/B7518446.png)